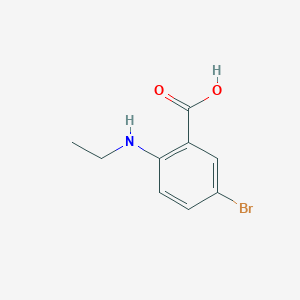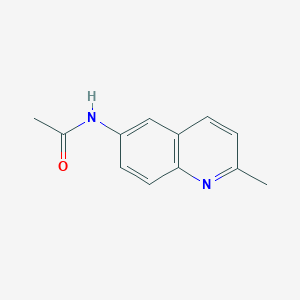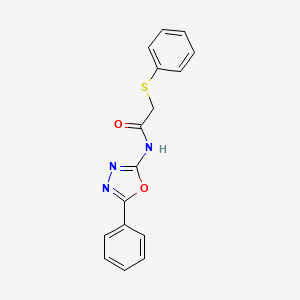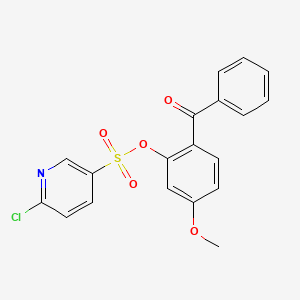
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonated pyridine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis. However, further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
The advantages of using 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its applications in material science for the synthesis of new organic materials. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields of the compound. It has been studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its mechanism of action is not well understood, but it may act by inhibiting the activity of certain enzymes or proteins. It has various biochemical and physiological effects, but further studies are needed to determine its safety and efficacy in humans. Its advantages in lab experiments include its high purity, stability, and ease of synthesis, while its limitations include its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential as a therapeutic agent and applications in material science.
合成法
The synthesis of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been achieved using different methods. One such method involves the reaction of 2-benzoyl-5-methoxyaniline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-benzoyl-5-methoxyphenyl isocyanate with 6-chloropyridine-3-sulfonic acid in the presence of a base such as sodium hydroxide. These methods have been optimized to obtain high yields of the compound.
科学的研究の応用
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been used as a building block for the synthesis of various organic materials. In analytical chemistry, it has been used as a reagent for the detection of metal ions in aqueous solutions.
特性
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c1-25-14-7-9-16(19(22)13-5-3-2-4-6-13)17(11-14)26-27(23,24)15-8-10-18(20)21-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOAPBWRSBMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)
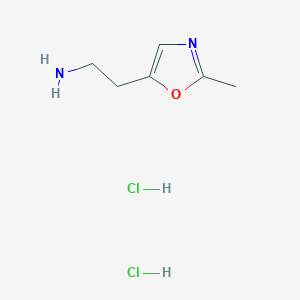

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)
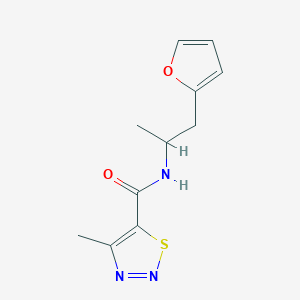
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)
![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)
